Increased Lipophilicity vs. tert-Butyl Analog
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 6.3) than its close analog, 1,4-di-tert-butyl-2,5-dimethoxybenzene (XLogP3-AA = 5.2) [1]. This 1.1 log unit difference translates to a more than 12-fold increase in its partition coefficient between octanol and water, indicating substantially greater hydrophobicity [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.3 |
| Comparator Or Baseline | 1,4-di-tert-butyl-2,5-dimethoxybenzene: 5.2 |
| Quantified Difference | +1.1 logP units |
| Conditions | Calculated using XLogP3 3.0 method (PubChem) |
Why This Matters
Higher lipophilicity impacts membrane permeability in biological systems, solubility in non-polar media for material processing, and retention times in chromatographic separations.
- [1] PubChem. (2026). 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene. PubChem CID 19093302. / PubChem. (2026). Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-. PubChem CID 138995. View Source
